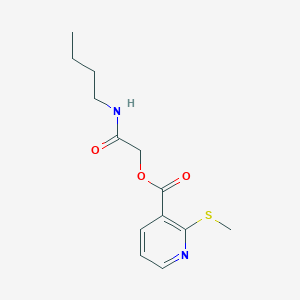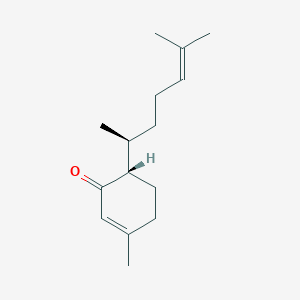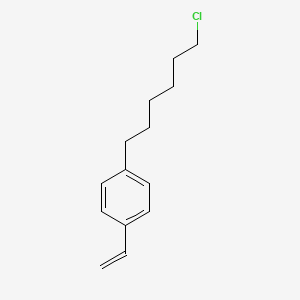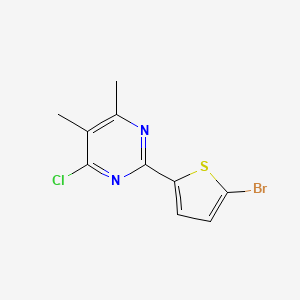![molecular formula C17H16ClFN2O6S B13350414 Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]- CAS No. 30885-86-0](/img/structure/B13350414.png)
Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical processes. The compound’s structure includes a chlorinated nitrophenyl ether, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration and Chlorination: The initial step involves the nitration of a phenol derivative to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.
Ether Formation: The chlorinated nitrophenol is then reacted with a pentanoyl chloride derivative to form the ether linkage.
Amidation: The resulting compound undergoes amidation with an appropriate amine to introduce the amido group.
Sulfonylation: Finally, the compound is treated with sulfonyl fluoride to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically under mild conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation products include various oxidized forms of the aromatic ring.
Aplicaciones Científicas De Investigación
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Employed in the study of enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme inhibition, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the sulfonyl fluoride and amido groups.
4-Chloro-7-nitrobenzofurazan: Another chlorinated nitrophenol derivative with different structural features.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms and a nitro group, used in similar applications.
Uniqueness
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of the sulfonyl fluoride group makes it particularly useful in enzyme inhibition studies, distinguishing it from other similar compounds.
Propiedades
Número CAS |
30885-86-0 |
|---|---|
Fórmula molecular |
C17H16ClFN2O6S |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
4-[5-(2-chloro-4-nitrophenoxy)pentanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)6-9-16(15)27-10-2-1-3-17(22)20-12-4-7-14(8-5-12)28(19,25)26/h4-9,11H,1-3,10H2,(H,20,22) |
Clave InChI |
CRJWJRKKYQXQED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)
![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)



![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)

![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)


